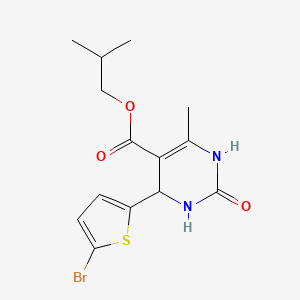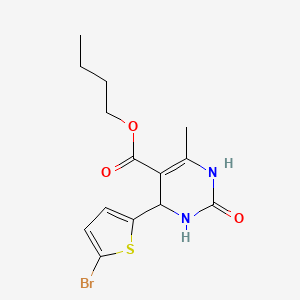![molecular formula C19H20N2O4S B11080024 N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11080024.png)
N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonamide group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxyethyl Side Chain: The final step involves the alkylation of the sulfonamide with an appropriate hydroxyethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced quinoline derivatives, and substituted sulfonamides.
Scientific Research Applications
N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has been investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It has been used as a probe to study enzyme-substrate interactions and to elucidate the mechanisms of enzyme inhibition.
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline: This compound shares the quinoline core but lacks the sulfonamide and hydroxyethyl groups.
N,N’-Bis(2-hydroxyethyl)oxamide: This compound contains hydroxyethyl groups but differs in its core structure.
Uniqueness
N-(2-Hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzene-1-sulfonamide is unique due to its combination of a quinoline core, sulfonamide group, and hydroxyethyl side chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O4S/c1-14-6-8-17(9-7-14)26(24,25)21(10-11-22)13-16-12-15-4-2-3-5-18(15)20-19(16)23/h2-9,12,22H,10-11,13H2,1H3,(H,20,23) |
InChI Key |
QXXISURJDMXSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11079950.png)

![2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11079956.png)
![1-(4-bromophenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11079957.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11079964.png)
![2-Amino-6-(4-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11079966.png)
![4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11079978.png)
![1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11079987.png)
![2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11079993.png)
![3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B11079994.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11079996.png)
![3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one](/img/structure/B11080007.png)

![N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11080027.png)
